Product packaging for Arabinopentaose(Cat. No.:CAS No. 190852-25-6)

Arabinopentaose

Cat. No.: B1377623
CAS No.: 190852-25-6
M. Wt: 678.6 g/mol
InChI Key: MONGGAYLDOOREZ-DTIDPZSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arabinopentaose is a well-defined linear oligosaccharide composed of five L-arabinofuranosyl residues linked by α-1,5-glycosidic bonds. This high-purity compound serves as an essential tool in plant cell wall and glycobiology research, specifically designed for studying the mechanism and kinetics of arabinan-degrading enzymes. It is a critical substrate for characterizing endo-arabinanases (EC 3.2.1.99), which randomly cleave internal α-1,5-linkages in the arabinan backbone, with studies showing these enzymes act preferentially on oligosaccharides longer than this compound . Furthermore, it is used to investigate exo-acting α-L-arabinofuranosidases that cleave terminal residues . In structural biology, this compound has been instrumental in revealing the functional flexibility of ultra-multimodular enzymes, such as helping to identify distinct substrate-binding sites in GH43 arabinanases . Beyond enzymatic studies, arabino-oligosaccharides like this compound are gaining significant attention for their prebiotic potential, as they can selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium and Bacteroides species . This product is intended for research applications only, including biochemical enzyme assays, analytical testing, and the development of oligosaccharide microarrays for high-throughput analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O21 B1377623 Arabinopentaose CAS No. 190852-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONGGAYLDOOREZ-DTIDPZSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Degradation Mechanisms and Enzyme Specificity for Arabinopentaose

Classification and Biochemical Characterization of Arabinan-Degrading Glycoside Hydrolases

The breakdown of arabinan (B1173331) and its oligomeric fragments, including arabinopentaose, is primarily achieved through the synergistic action of two main classes of glycoside hydrolases: endo-arabinanases and α-L-arabinofuranosidases. jmb.or.kr These enzymes are systematically classified by the Enzyme Commission (EC) based on the reactions they catalyze.

Endo-Arabinanases (EC 3.2.1.99) and Their Action on α-1,5 Linkages

Endo-arabinanases (EC 3.2.1.99) are enzymes that catalyze the endo-hydrolysis of α-1,5-L-arabinofuranosidic linkages in arabinans, randomly cleaving the internal bonds of the arabinan backbone. creative-biogene.comnih.gov This action breaks down the long arabinan chain into smaller arabino-oligosaccharides (AOS), such as arabinotriose and this compound. jmb.or.krnih.gov Most of these enzymes belong to the glycoside hydrolase (GH) family 43. jmb.or.kr

The action of endo-arabinanases is significantly more efficient on linear arabinans (debranched) compared to highly branched arabinans. nih.govresearchgate.net For instance, an endo-arabinanase from Bacillus licheniformis DSM13 showed much higher activity on debranched arabinan than on branched sugar beet arabinan. nih.govresearchgate.net This enzyme preferentially acts on oligosaccharides longer than this compound. nih.gov The products of this enzymatic action are typically a mixture of smaller linear AOS, with arabinotriose often being a major product. jmb.or.krnih.gov Some endo-arabinanases, like one from Cellvibrio japonicus, exhibit a processive mode of action, predominantly releasing arabinotriose from linear arabinan.

Alpha-L-Arabinofuranosidases (EC 3.2.1.55) and Side Chain Hydrolysis

Alpha-L-arabinofuranosidases (ABFs), classified under EC 3.2.1.55, are exo-acting enzymes that hydrolyze terminal non-reducing α-L-arabinofuranoside residues from various arabinose-containing polysaccharides. qmul.ac.uk These enzymes are crucial for removing the arabinose side chains, which are typically linked via α-1,2 or α-1,3 glycosidic bonds to the main arabinan backbone. jmb.or.kr This debranching action is essential for providing endo-arabinanases with access to the α-1,5 linked backbone. jmb.or.kr

ABFs are found in several GH families, including GH3, GH43, GH51, GH54, and GH62. mdpi.comjmb.or.kr Their specificity can vary; for example, an ABF from Aspergillus niger hydrolyzes α-1,2 and α-1,3-linked L-arabinofuranose residues and, to a lesser extent, α-1,5-linked arabino-oligosaccharides. In contrast, an ABF from Bifidobacterium adolescentis is highly specific for α-1,3-linked residues. The synergistic action of ABFs and endo-arabinanases is necessary for the complete degradation of branched arabinan into L-arabinose. jmb.or.krasm.org

Substrate Specificity Profiling of this compound Hydrolases

The efficiency of this compound degradation is determined by the specificities of the acting hydrolases for different glycosidic linkages and their catalytic efficiencies.

Analysis of Linkage Selectivity (e.g., α-1,2, α-1,3, α-1,5)

The degradation of this compound, which consists of a linear chain of α-1,5-linked arabinofuranose units, is primarily carried out by enzymes that can hydrolyze these specific linkages. Endo-arabinanases (EC 3.2.1.99) are key enzymes that act on the internal α-1,5 linkages of this compound and longer arabino-oligosaccharides. jmb.or.krnih.gov Isothermal titration calorimetry studies have shown that this compound can interact with at least five subsites within the active site of an endo-arabinanase, facilitating efficient catalysis. jmb.or.kr

Alpha-L-arabinofuranosidases (EC 3.2.1.55) also play a role, with some exhibiting activity towards α-1,5 linkages, although often at a lower rate than their primary activity on α-1,2 and α-1,3 side chains. For instance, α-L-arabinofuranosidase B from Aspergillus niger can hydrolyze 1,5-, 1,3-, and 1,2-alpha-linkages. uniprot.org Some exo-acting α-L-arabinofuranosidases from GH family 43 are strictly specific for the α-1,5-linkages of linear arabinan and arabino-oligosaccharides. researchgate.netnih.gov The synergistic activity of these enzymes is crucial for the complete breakdown of arabinan structures. asm.orgresearchgate.net

Interactive Table: Linkage Selectivity of Arabinan-Degrading Enzymes
Enzyme Type (EC Number)Primary Linkage SelectivitySecondary Linkage SelectivitySource Organism ExampleReference
Endo-Arabinanase (EC 3.2.1.99)α-1,5 (internal)-Aspergillus niger
Alpha-L-Arabinofuranosidase (EC 3.2.1.55)α-1,2, α-1,3α-1,5Aspergillus niger
Alpha-L-Arabinofuranosidase (EC 3.2.1.55)α-1,3-Bifidobacterium adolescentis
Exo-1,5-α-L-arabinofuranosidase (GH43)α-1,5 (exo)-Streptomyces avermitilis researchgate.netnih.gov
Beta-L-Arabinofuranosidase (GH127)β-1,3β-1,2, β-1,5Caldanaerobius polysaccharolyticus asm.orgresearchgate.net

Kinetic Parameters and Catalytic Efficiency Studies

Kinetic studies on arabinan-degrading enzymes reveal their efficiency in hydrolyzing different substrates. For example, the exo-1,5-α-L-arabinanase from Fusarium graminearum (Arb93A) displays high activity, with kcat values for arabino-oligosaccharides (DP 2-6) and debranched arabinan being very similar. nih.gov This suggests that the differences in catalytic efficiency (kcat/Km) are primarily due to variations in substrate affinity (Km). nih.gov Studies on an endo-arabinanase from Bacillus licheniformis (BLABNase) indicated a much higher activity on debranched arabinan compared to branched arabinan, highlighting its preference for linear substrates. researchgate.net

Interactive Table: Kinetic Parameters of Selected Arabinan-Degrading Enzymes
EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Arb93AFusarium graminearumThis compound-1.13 x 105- nih.gov
Arb93AFusarium graminearumDebranched Arabinan-0.81 x 105- nih.gov
AFase-E3Compost MetagenomepNP-α-L-arabinofuranoside-~130 U/mg- nih.gov
AFase-D3Compost MetagenomepNP-α-L-arabinofuranoside-~90 U/mg- nih.gov
AFase-H4Compost MetagenomepNP-α-L-arabinofuranoside-~50 U/mg- nih.gov

Data for Km and kcat/Km for Arb93A were not determined in the cited study. The activity for AFases is provided in U/mg.

Molecular Mechanisms of Enzymatic Action

The enzymatic breakdown of this compound is a sophisticated process governed by the specific molecular machinery of various glycoside hydrolases (GHs). These enzymes employ distinct mechanisms, dictated by their three-dimensional structures and the specific architecture of their active sites, to recognize and cleave the glycosidic bonds within the oligosaccharide.

Active Site Architecture and Substrate Binding Mode Analysis

The catalytic action of enzymes on this compound is fundamentally linked to their active site topology and the precise interactions formed with the substrate. Enzymes that degrade arabinans and arabino-oligosaccharides, such as α-L-arabinofuranosidases (AFases) and endo-1,5-α-L-arabinanases (ABNases), belong to several GH families, most notably GH43, GH51, and GH93. jmb.or.kr

The active sites of these enzymes are often described as a cleft or pocket. For instance, the active site of endo-arabinanases from GH43 typically features a five-bladed β-propeller fold. jmb.or.kr A detailed analysis of the endo-1,5-α-L-arabinanase GsAbnB revealed that its active site contains at least five subsites, designated -2, -1, +1, +2, and +3, which perfectly accommodate an this compound molecule. jmb.or.kr This extended binding cleft enhances the enzyme's affinity and catalytic efficiency for longer substrates. jmb.or.kr The catalytic activity relies on a triad (B1167595) of acidic residues (e.g., D27, D147, and E201 in GsAbnB) precisely positioned to perform catalysis. jmb.or.kr Similarly, studies on the endo-arabinanase BsArb43A from Bacillus subtilis suggest the presence of five to six significant arabinose binding sites, as its catalytic efficiency increases with the length of the oligosaccharide up to arabinohexaose (B1446405). pnas.org

In contrast, AFases from the GH51 family, which are exo-acting enzymes that cleave terminal arabinose residues, often possess a catalytic domain with a classic (β/α)₈-barrel topology. nih.govembopress.orgresearchgate.net The crystal structure of an α-L-arabinofuranosidase (AbfA) shows that the arabinofuranosyl sugar is held tightly in the active site through an extensive network of hydrogen bonds, causing a distortion in the sugar ring. nih.govembopress.org An intriguing feature in the active site of this enzyme is the residue Glu29, which forms a direct hydrogen bond with the C3 hydroxyl of the arabinose at subsite -1, playing a critical role in catalysis. nih.govembopress.org Sequence analyses of other GH51 AFases have identified highly conserved motifs containing the essential acid-base and nucleophilic catalytic residues, such as E173 and E292 in Bacillus subtilis AbfA, which are required for glycosidic bond hydrolysis. mdpi.com

Enzyme/FamilyKey Structural FeatureActive Site DetailsSubstrate Binding ModeReference
Endo-Arabinanase (GH43)Five-bladed β-propeller foldCatalytic triad of acidic residues (e.g., D27, D147, E201)Binds this compound across five subsites (-2 to +3) in a binding cleft. jmb.or.krpnas.org
α-L-Arabinofuranosidase (GH51)(β/α)₈-barrel catalytic domainConserved acid-base/nucleophile residues (e.g., E173, E292). Key binding residue (e.g., Glu29).Binds terminal arabinose in a pocket; extensive H-bonding distorts the sugar. nih.govembopress.orgmdpi.com
α-L-Arabinofuranosidase (GH43)N-terminal five-bladed β-propeller and C-terminal β-sandwichShallow arabinose binding pocket adjacent to a deep active site pocket.Distal binding regions confer specificity (e.g., linear surface for arabinoxylan). pnas.org

Synergistic Effects in Complex Arabinan Depolymerization

The complete enzymatic degradation of complex, branched arabinans into monosaccharides is rarely accomplished by a single enzyme. Instead, it requires the synergistic and cooperative action of multiple enzymes with complementary activities. jmb.or.krnih.gov The primary enzymes involved are endo-1,5-α-L-arabinanases (ABNases) and exo-acting α-L-arabinofuranosidases (AFases). asm.orgjmb.or.kr

Arabinan consists of a linear backbone of α-1,5-linked L-arabinofuranosyl units, which is often decorated with α-1,2- and/or α-1,3-linked arabinofuranose side chains. mdpi.com AFases are exo-enzymes that specialize in cleaving these terminal side-chain linkages. nih.govasm.org By removing the arabinose branches, AFases expose the main arabinan backbone, making it accessible to ABNases. asm.org The ABNases are endo-acting enzymes that then hydrolyze the internal α-1,5-glycosidic bonds of the debranched arabinan, breaking it down into smaller linear arabino-oligosaccharides, such as this compound, arabinotriose, and arabinobiose (B12086412). nih.govjmb.or.kr These shorter fragments can be further hydrolyzed to L-arabinose by the continued action of AFases. asm.org

The importance of this synergy is evident in hydrolysis experiments. When branched sugar beet arabinan is treated with either an AFase or an ABNase alone, the degree of hydrolysis is low. jmb.or.krjmb.or.kr For instance, one study found that an AFase alone could liberate 35.9% of L-arabinose, while an ABNase alone released only 0.5% due to its inability to access the branched substrate. jmb.or.kr However, when the two enzymes were used simultaneously, the hydrolysis yield dramatically increased to 91.2%. jmb.or.krjmb.or.kr This demonstrates a powerful synergistic effect where the debranching action of the AFase removes the steric hindrance that prevents the ABNase from cleaving the backbone. asm.orgjmb.or.kr Another study quantified this synergy as a 2.5-fold increase in the total amount of arabinose released when both enzymes were present compared to their individual actions. asm.org

This enzymatic cooperation is a common strategy employed by microorganisms to efficiently utilize complex plant cell wall polysaccharides. researchgate.net Some bacteria possess entire gene clusters dedicated to arabinan utilization, encoding a suite of extracellular and intracellular hydrolases that work in concert to depolymerize arabinan and transport the resulting oligosaccharides into the cell for final breakdown. nih.govresearchgate.net

Enzyme TreatmentSubstrateHydrolysis Yield (% L-arabinose released)Mechanism of ActionReference
GAFase (AFase) aloneBranched Arabinan35.9%Removes terminal arabinose from side chains. jmb.or.krjmb.or.kr
BlABNase (ABNase) aloneBranched Arabinan0.5%Cannot access the sterically hindered backbone. jmb.or.krjmb.or.kr
Stepwise (ABNase then AFase)Branched Arabinan43.4%Limited initial action by ABNase. jmb.or.kr
Stepwise (AFase then ABNase)Branched Arabinan75.5%Debranching followed by backbone hydrolysis. jmb.or.krjmb.or.kr
Simultaneous (AFase + ABNase)Branched Arabinan91.2%Synergistic debranching and backbone cleavage. jmb.or.krjmb.or.kr

Enzymatic Hydrolysis Products and Their Significance in Research

The enzymatic hydrolysis of this compound yields shorter arabino-oligosaccharides (AOS) and L-arabinose, the nature of which depends on the mode of action of the specific enzyme used. These products are of significant interest in both fundamental and applied research.

When this compound is subjected to an exo-1,5-α-L-arabinofuranosidase , the enzyme sequentially cleaves the terminal L-arabinose unit from the non-reducing end. Initial hydrolysis products are therefore L-arabinose and arabinotetraose. nih.gov As the reaction proceeds, the newly formed arabinotetraose is further hydrolyzed, leading to a gradual increase in shorter oligosaccharides like arabinotriose and arabinobiose, and ultimately, a complete conversion to L-arabinose. nih.gov

In contrast, hydrolysis by an endo-1,5-α-L-arabinanase involves the cleavage of internal glycosidic bonds. When the endo-arabinanase BsArb43A acts on this compound, it exclusively generates arabinobiose and arabinotriose as the final products. pnas.org This specific product profile indicates that the enzyme cleaves the central α-1,5 linkages of the pentaose chain and requires at least two substrate binding sites on either side of the catalytic center. pnas.org

The hydrolysis products of this compound—namely arabinotetraose, arabinotriose, arabinobiose, and L-arabinose—serve several important functions in research:

Enzyme Characterization: this compound and its resulting hydrolysis products are invaluable tools for characterizing the substrate specificity and mode of action of novel glycoside hydrolases. nih.govresearchgate.net By analyzing the products over time using techniques like thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC), researchers can distinguish between exo- and endo-acting enzymes. nih.govnih.gov

Prebiotic Research: There is significant and growing interest in arabino-oligosaccharides as prebiotics. jmb.or.kr AOS have been shown to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species, which can contribute to improved gut health. jmb.or.krresearchgate.net Shorter AOS like arabinobiose and arabinotriose are often studied for their specific prebiotic effects, and enzymatic hydrolysis is the primary method for their production. jmb.or.krjmicrobiol.or.kr

Functional Foods and Nutraceuticals: The products of arabinan hydrolysis are being explored for various health benefits. L-arabinose, for instance, is known to inhibit sucrase activity, potentially helping to control blood sugar levels. nih.gov AOS are also being investigated for applications in functional foods due to their prebiotic potential and stability in the gastrointestinal tract. jmb.or.kr The enzymatic production of specific AOS from precursors like this compound is crucial for developing these applications.

Role of Arabinopentaose in Plant Cell Wall Structural Integrity and Dynamics

Integration of Arabinopentaose within Pectic Polysaccharide Networks

The primary location of this compound units is within the side chains of pectic polysaccharides, particularly Rhamnogalacturonan I (RG-I). This integration is crucial for defining the three-dimensional structure and properties of the pectic matrix, which embeds the cellulose-hemicellulose framework of the primary cell wall. frontiersin.org

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of repeating disaccharide units of rhamnose and galacturonic acid. mdpi.comuga.educhemrxiv.org A defining feature of RG-I is the attachment of neutral sugar side chains to the rhamnose residues of this backbone. mdpi.comuga.edu These side chains are highly variable but are predominantly composed of arabinans, galactans, and arabinogalactans. mdpi.comnih.gov

Table 1: Structural Components of Rhamnogalacturonan I (RG-I)

Component Description Key Monosaccharides Reference
Backbone Repeating disaccharide units α-L-Rhamnopyranose (Rha), α-D-Galacturonic acid (GalA) mdpi.comuga.educhemrxiv.org
Side Chains Attached to the C4 position of rhamnose residues α-L-Arabinofuranose (Ara), β-D-Galactopyranose (Gal) uga.edunih.gov
Arabinan (B1173331) Polymer of arabinose, often α-1,5-linked, forming a key side chain Arabinose mdpi.comnih.gov
Galactan Polymer of galactose Galactose mdpi.comnih.gov

| Arabinogalactan (B145846) | Branched polymer of arabinose and galactose | Arabinose, Galactose | mdpi.comnih.gov |

This table provides an interactive summary of the molecular makeup of the RG-I pectic polysaccharide.

The arabinan side chains of RG-I, composed of units such as this compound, play a vital role in determining the mechanical properties of the cell wall. nih.gov They are considered key "pectic plasticizers," imparting flexibility and elasticity to the wall. frontiersin.org This function is critical for processes involving changes in cell volume and shape, such as cell expansion and the movement of stomatal guard cells. mdpi.comwordpress.com

Research on guard cells has shown that the degradation of arabinans leads to a "locking" of the cell wall, preventing the normal opening and closing of stomata. wordpress.comnih.gov This suggests that arabinans maintain flexibility by preventing the formation of rigid, tight associations between other pectic polymers, such as homogalacturonan. wordpress.comnih.gov The abundance of arabinans in the highly flexible cell walls of desiccation-tolerant "resurrection plants" further underscores their role in maintaining structural pliability under extreme physical stress. frontiersin.orgnih.gov

Contribution to Rhamnogalacturonan I (RG-I) Side Chains

Functional Implications in Plant Physiological Responses

The structural role of this compound-containing polymers has direct consequences for how plants respond to their environment. These polysaccharides are implicated in adaptations to abiotic stress and are involved in the complex signaling pathways that monitor the state of the cell wall.

The high flexibility conferred by arabinan side chains is a crucial adaptation for surviving abiotic stresses, particularly water deficit. frontiersin.orgnih.gov In desiccation-tolerant plants, the abundance of these polymers in cell walls is thought to prevent irreversible collapse and the deleterious adhesion of wall components during extreme dehydration. nih.gov This allows the cell walls to fold and unfold in response to water content without sustaining structural damage. nih.gov Similarly, high levels of arabinans are found in the cell walls of seeds, which must also endure desiccation. frontiersin.org Beyond water deficit, arabinose-containing polymers, including those on RG-I and arabinogalactan proteins, are also implicated in plant responses to salt stress. purdue.edu

Plants possess a sophisticated surveillance system to monitor cell wall integrity (CWI). scienceopen.commdpi.com This system detects alterations in the wall caused by developmental processes or environmental stress and initiates compensatory responses. mdpi.combiorxiv.org A key part of this mechanism involves the perception of cell wall-derived fragments, known as Damage-Associated Molecular Patterns (DAMPs). scienceopen.commdpi.com

While oligogalacturonides are the most studied pectic DAMPs, evidence suggests other oligosaccharides also function as signals. mdpi.com For instance, an arabinoxylan pentasaccharide has been shown to have immunomodulatory activity, indicating that oligosaccharides derived from hemicellulose can act as DAMPs. upsc.se This strongly suggests that this compound, if released from RG-I side chains by enzymatic activity during stress or pathogen attack, could similarly function as a signaling molecule, alerting the cell to a breach in wall integrity. These signals are perceived by receptor-like kinases (RLKs) at the plasma membrane, such as THESEUS1 and FERONIA, triggering downstream responses that include the production of reactive oxygen species (ROS) and changes in phytohormone signaling. purdue.edubiorxiv.orgresearchgate.net

Table 2: Key Proteins Implicated in Plant Cell Wall Integrity (CWI) Signaling

Protein Class Example Localization Putative Function Reference
Receptor-Like Kinase THESEUS1 (THE1) Plasma Membrane Senses perturbations in cellulose (B213188) synthesis. biorxiv.orgresearchgate.net
Receptor-Like Kinase FERONIA (FER) Plasma Membrane Regulates growth, reproduction, and stress responses; perceives RALF peptide signals. purdue.edumdpi.com
Receptor-Like Kinase WALL-ASSOCIATED KINASE (WAK) Plasma Membrane Binds to pectins and responds to oligogalacturonides. scienceopen.comresearchgate.net
Ion Channel MID1-COMPLEMENTING ACTIVITY (MCA1) Plasma Membrane Mechanosensitive Ca2+ channel involved in sensing physical stress on the wall. scienceopen.combiorxiv.org

| Leucine-Rich Repeat Extensin | LRX3/4/5 | Cell Wall | Interacts with RALF peptides to transduce cell wall signals. | purdue.edu |

This interactive table summarizes key protein components involved in the perception and transduction of cell wall integrity signals.

Involvement in Plant Adaptation to Abiotic Stress (e.g., Water Deficit)

Advanced Research Using Plant Model Systems

The model organism Arabidopsis thaliana has been instrumental in dissecting the functions of this compound-containing polymers and the signaling pathways they influence. nih.govnih.govnih.gov Its powerful genetic and molecular toolkit allows researchers to investigate the consequences of altered cell wall composition. nih.govarabidopsis.org

For example, studies on Arabidopsis mutants with defects in the biosynthesis of UDP-arabinose, the precursor for arabinose-containing polymers, have revealed their critical role in root elongation and salt stress tolerance. purdue.edu The mur4 mutant, which has a 50% reduction in cell wall arabinose, exhibits hypersensitivity to salt, a phenotype that can be rescued by the external application of arabinose. purdue.edu

Table 3: Selected Arabidopsis thaliana Mutants Used in Cell Wall Research

Mutant Gene Protein Function Key Phenotype Research Finding Reference
mur4 UDP-xylose 4-epimerase Reduced cell wall arabinose; salt-hypersensitivity Demonstrates the importance of arabinose-containing polymers for salt stress tolerance. purdue.edu
arr6 Response Regulator Altered cell wall composition; modified disease resistance Led to the identification of an arabinoxylan pentasaccharide as a DAMP. upsc.se
the1 Receptor-Like Kinase Restored growth in cellulose-deficient backgrounds Identified as a key sensor in the cell wall integrity pathway. biorxiv.orgresearchgate.net

| fer | Receptor-Like Kinase | Retarded growth; salt sensitivity | Acts as a central regulator of growth and stress responses, integrating cell wall signals. | purdue.edu |

This interactive table highlights key findings from research on Arabidopsis thaliana mutants that have advanced our understanding of cell wall biology.

Studies in Arabidopsis thaliana for Cell Wall Biosynthesis and Modification

The model organism Arabidopsis thaliana has been instrumental in dissecting the role of arabinose-containing polymers in the cell wall. Research in Arabidopsis has illuminated the pathways for synthesizing arabinose precursors and the functional consequences of altering cell wall arabinosylation.

Arabinose is a key component of several cell wall polysaccharides, including rhamnogalacturonan I (RG-I)-arabinan and arabinoxylan, as well as glycoproteins like extensins. purdue.edu In Arabidopsis leaves, pectic polysaccharides, including RG-I, constitute a significant portion of the cell wall. nih.gov The biosynthesis of UDP-arabinose, the activated sugar nucleotide required for arabinosylation, is critical. The Golgi-localized enzyme UDP-D-xylose 4-epimerase (encoded by the MUR4 gene) is a key player in this pathway. purdue.edu Mutations in MUR4 lead to a 50% reduction in cell wall arabinose, resulting in phenotypes such as abnormal cell-cell adhesion and reduced root elongation under salt stress. purdue.edu This highlights the importance of arabinose-containing polymers for maintaining cell wall integrity under challenging environmental conditions.

Further studies have identified specific oligosaccharides with signaling capabilities. For instance, an arabinoxylan pentasaccharide with immunomodulatory activity was identified in the arr6 mutant of Arabidopsis, suggesting that fragments of arabinose-containing polymers can act as Damage-Associated Molecular Patterns (DAMPs) that regulate disease resistance. upsc.se

The modification of cell wall proteins with arabinose is also crucial. Extensins, a class of structural glycoproteins, are post-translationally modified by the addition of arabinose chains to hydroxyproline (B1673980) residues. nih.gov A study using 345 natural Arabidopsis accessions identified the enzyme EXTENSIN ARABINOSE DEFICIENT TRANSFERASE (ExAD) as essential for this process in response to salt. nih.gov Mutants lacking this enzyme (exad1) exhibit thicker root epidermal cell walls and altered root bending in response to salinity, indicating that the arabinosylation of extensin is a specific cellular process required for directional root growth in saline environments. nih.gov

Table 1: Research Findings in Arabidopsis thaliana related to Cell Wall Arabinose

Gene/Mutant Affected Component Key Finding Reference
mur4 UDP-arabinose biosynthesis Reduced cell wall arabinose; increased sensitivity to salt stress, affecting root elongation. purdue.edu
arr6 Cell wall composition Identified an arabinoxylan pentasaccharide with immunomodulatory activity, linking cell wall fragments to immune signaling. upsc.se
exad1 Extensin arabinosylation Lack of Hyp-arabinosylation leads to altered root directional response to salinity and changes in cell wall thickness. nih.gov

Comparative Analyses in Desiccation-Tolerant Plant Species

Desiccation-tolerant plants, often called "resurrection plants," can survive extreme water loss (below 10% relative water content) and fully recover upon rehydration. nih.govnih.gov This remarkable ability is underpinned by profound physiological and molecular adaptations, including significant alterations to the cell wall to withstand the mechanical stresses of dehydration and rehydration. nih.govmdpi.com

Comparative studies between desiccation-tolerant and sensitive species have revealed a critical role for cell wall arabinans in maintaining flexibility and preventing structural damage during drying. nih.gov While the cell walls of most plants would crack and irreversibly collapse under severe dehydration, the walls of resurrection plants are uniquely adapted for extreme flexibility. nih.gov

Research on the resurrection plant Myrothamnus flabellifolius has shown that its leaves contain cell walls with an abundance of arabinose polymer side chains, suggested to be arabinans and/or arabinogalactans associated with the pectin (B1162225) matrix. nih.gov A proposed model suggests that these highly hydrophilic and flexible arabinan side chains of RG-I act as a "hydrated cushion," preventing the irreversible adhesion and aggregation of other cell wall polymers as water is lost. nih.govnih.gov This ensures that the cell wall can fold and unfold without catastrophic failure. Upon rehydration, these arabinan chains can readily rehydrate, allowing the cell wall to regain its original structure and function.

This mechanism is supported by findings in other plant systems. For example, the enzymatic removal of arabinans from the guard cell walls of Commelina communis resulted in the locking of the stomata in either an open or closed position, demonstrating that arabinans are essential for the reversible changes in cell wall flexibility required for stomatal movement. nih.gov This suggests a conserved function for arabinans in facilitating cell wall dynamics in response to changes in water status. nih.gov

Table 2: Comparative Cell Wall Characteristics in Relation to Desiccation Tolerance | Feature | Desiccation-Sensitive Plants | Desiccation-Tolerant (Resurrection) Plants | Key Function of Difference | Reference | | :--- | :--- | :--- | :--- | :--- | | Cell Wall Behavior | Prone to irreversible collapse and cracking upon severe dehydration. | Exhibits extreme flexibility, allowing for folding and unfolding without structural damage. | Survival through extreme water loss cycles. | nih.gov | | Pectin Composition | Standard levels of pectic polysaccharides. | Abundance of arabinan side chains on rhamnogalacturonan I (RG-I). | Arabinans act as a plasticizer, preventing polymer adhesion and maintaining flexibility. nih.govnih.gov | | Arabinan Content | Lower relative abundance of arabinan side chains. | High abundance of arabinan and/or arabinogalactan side chains in leaf cell walls. | Confers the ability to manage water content within the cell wall matrix and maintain structural integrity. nih.gov |

Chemical and Chemoenzymatic Synthetic Methodologies for Arabinopentaose

De Novo Chemical Synthesis Strategies for Defined Oligosaccharides

De novo synthesis of oligosaccharides from simple, often achiral starting materials, allows for the creation of great structural diversity, including rare sugars not easily obtained from natural sources. dtu.dkmdpi.com This approach is particularly valuable for producing complex carbohydrate structures for biological and medicinal studies. nih.govrsc.org However, the chemical synthesis of oligosaccharides is an intricate process that requires sophisticated strategies for stereoselective bond formation and hydroxyl group protection. dtu.dk

A primary challenge in oligosaccharide synthesis is the controlled, stereoselective formation of the glycosidic bond that links monosaccharide units. frontiersin.org The outcome of a glycosylation reaction is influenced by the glycosyl donor, the glycosyl acceptor, the promoter or catalyst, and the reaction conditions. rsc.org

Methods for stereoselective glycosylation can be broadly categorized based on the desired anomeric configuration (α or β) and the nature of the protecting group at the C2 position of the glycosyl donor.

1,2-trans-Glycosides: The formation of 1,2-trans-glycosides is often reliably achieved through neighboring group participation . When a participating protecting group, such as an ester (e.g., acetate (B1210297) or benzoate), is placed at the C2 position, it can attack the anomeric center after the leaving group departs, forming a stable cyclic intermediate (e.g., a dioxolenium ion). The glycosyl acceptor can then only attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. rsc.orgresearchgate.netbham.ac.uk

1,2-cis-Glycosides: The synthesis of 1,2-cis-glycosides is more challenging because it requires preventing neighboring group participation. This is typically achieved by using non-participating protecting groups, such as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers), at the C2 position. researchgate.net However, without the directing effect of a participating group, mixtures of α and β anomers can result. researchgate.net To overcome this, various advanced methods have been developed, including the use of specific solvent effects, temperature control, and specialized promoters. rsc.org More recent strategies involve the use of chiral auxiliaries or unique catalytic systems, such as urea-catalyzed activation of glycosyl chlorides or nickel(II)-catalyzed reactions for 1,2-cis-2-aminoglycosides. researchgate.netacs.org

For de novo approaches, diastereoselective palladium-catalyzed glycosylation has emerged as a powerful tool, particularly when coupled with methods like the Achmatowicz rearrangement to construct pyranone building blocks from furan (B31954) alcohols. mdpi.comnih.govrsc.org

Desired LinkageKey StrategyC2-Protecting GroupMechanism/PrincipleTypical Outcome
1,2-transNeighboring Group ParticipationParticipating (e.g., Acetyl, Benzoyl)Formation of a stable cyclic intermediate (dioxolenium ion) that blocks one face from attack. researchgate.netHigh stereoselectivity for the trans product. rsc.org
1,2-cisNon-Participating GroupNon-participating (e.g., Benzyl, Silyl)Avoids formation of a participating intermediate; stereocontrol depends on other factors like solvent, temperature, and catalyst. rsc.orgCan result in anomeric mixtures; requires fine-tuning for high selectivity. researchgate.net
1,2-cisModern Catalytic MethodsVariesUse of chiral auxiliaries, specific catalysts (e.g., urea, Nickel(II)), or unique activation modes (e.g., radical cascade). researchgate.netImproved stereoselectivity for the challenging cis linkage.

The synthesis of an oligosaccharide like arabinopentaose requires a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups on the arabinose units. dtu.dk A protecting group temporarily masks a reactive functional group to prevent it from reacting while transformations occur elsewhere in the molecule. jocpr.comorganic-chemistry.org

An effective strategy relies on orthogonal protection , where different protecting groups that can be removed under distinct conditions are used within the same molecule. organic-chemistry.orgnih.gov This allows for the selective deprotection of a specific hydroxyl group to serve as a glycosyl acceptor for the next coupling reaction, while the others remain masked. bham.ac.uk

Common protecting groups in carbohydrate chemistry include:

Benzyl (Bn) ethers: Stable to a wide range of conditions but can be removed by catalytic hydrogenation.

Silyl ethers (e.g., TBDMS, TIPS): Offer tunable stability based on the steric bulk of the silicon substituents and are typically removed by fluoride (B91410) reagents (e.g., TBAF). uwindsor.ca

Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz)): Often used as participating groups at C2 and are removed under basic conditions (e.g., sodium methoxide).

Trityl (Tr) ethers: Selectively protect primary hydroxyl groups due to their steric bulk.

In the synthesis of oligo-L-arabinofuranosides related to pectin (B1162225), a late-stage regioselective deprotection was key to introducing different sidechains, demonstrating the power of a well-designed protecting group scheme. dtu.dk

Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection ConditionsKey Features
BenzylBnBenzyl bromide (BnBr) with a base (e.g., NaH)Catalytic Hydrogenation (H₂, Pd/C)Robust, non-participating. bham.ac.uk
tert-ButyldimethylsilylTBDMSTBDMS-Cl with a base (e.g., imidazole)Fluoride ion source (e.g., TBAF)Orthogonal to many other groups, tunable stability. uwindsor.ca
AcetylAcAcetic anhydride (B1165640) with a base (e.g., pyridine)Basic conditions (e.g., NaOMe in MeOH)Participating group at C2, useful for 1,2-trans glycosylation. bham.ac.uk
BenzoylBzBenzoyl chloride with a baseBasic conditions (e.g., NaOMe in MeOH)Participating group, more stable than acetyl. jocpr.com

Stereoselective Glycosylation Methods

Chemoenzymatic Approaches for Oligosaccharide Construction

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis. escholarship.org This approach typically involves the chemical synthesis of a core oligosaccharide structure or a key building block, which is then elaborated or modified using highly specific enzymes like glycosyltransferases. acs.orgnih.govfrontiersin.org This strategy leverages the flexibility of chemical methods with the high regio- and stereoselectivity of enzymes, avoiding complex protecting group manipulations in later stages. escholarship.org

Transglycosylation is an enzyme-catalyzed reaction where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule other than water. glycoforum.gr.jp Glycoside hydrolases (GHs), which normally cleave glycosidic bonds, can be used for synthesis under specific conditions, often by running the reaction in reverse or by using activated glycosyl donors. glycoforum.gr.jpmdpi.com

A significant advancement in this area is the development of glycosynthases . These are mutant glycoside hydrolases where the catalytic nucleophile residue (e.g., a glutamate (B1630785) or aspartate) is replaced with a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). nih.govd-nb.info These engineered enzymes can no longer hydrolyze glycosidic bonds but can efficiently catalyze the formation of a new bond when provided with an activated glycosyl donor (e.g., a glycosyl fluoride or sugar oxazoline) that has an anomeric configuration opposite to that of the enzyme's natural substrate. nih.govd-nb.info This approach leads to high yields of the desired oligosaccharide product with minimal hydrolytic side reactions. nih.gov

Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations, offering environmentally friendly alternatives to traditional chemical processes. acib.at While the direct biocatalytic synthesis of pure this compound is not widely reported, enzymes have been successfully used to produce related and modified structures.

A notable example is the synthesis of feruloylated arabino-oligosaccharides. Researchers have used a feruloyl esterase from Sporotrichum thermophile (StFaeC) to catalyze the transfer of a feruloyl group to a series of linear arabino-oligosaccharides, including arabinotriose, arabinotetraose, and this compound. bac-lac.gc.canih.gov This chemoenzymatic esterification specifically targets the primary hydroxyl group of the arabinose units. bac-lac.gc.ca The successful synthesis and structural characterization of feruloylated this compound have been confirmed using mass spectrometry. nih.gov

EnzymeSubstrateProductReaction TypeKey Finding
Feruloyl Esterase C (StFaeC)This compoundFeruloylated this compoundChemoenzymatic EsterificationEnzyme specifically mono-feruloylates the primary hydroxyl group. bac-lac.gc.canih.gov
Feruloyl Esterase C (StFaeC)ArabinotetraoseFeruloylated arabinotetraoseChemoenzymatic EsterificationDemonstrates substrate flexibility for various arabino-oligosaccharides. bac-lac.gc.ca
Endoxylanases (GH10, GH11)ArabinoxylanArabinoxylo-oligosaccharides (AXOS)Enzymatic HydrolysisEnzymes can release complex oligosaccharides from natural polysaccharides. science.gov

Enzyme-Catalyzed Transglycosylation Reactions

Design and Synthesis of Labeled this compound Analogues for Research Probes

To study the biological roles of oligosaccharides and the enzymes that process them, researchers often require labeled analogues that can be used as probes. These probes can be tagged with fluorescent markers, biotin, or other reporter groups for detection and visualization.

The synthesis of these analogues can be achieved through chemical or chemoenzymatic methods. For example, a reactive anomeric linker can be installed on a chemically synthesized oligosaccharide, which can then be coupled to a reporter molecule. nih.gov This approach ensures that the resulting glycans can be used for multiple purposes, such as in the development of glycan microarrays. nih.gov

Specific examples related to arabino-oligosaccharides include:

Fluorescent Labeling: A fluorescently labeled arabinohexaose (B1446405) has been synthesized for use in binding studies. dtu.dk

Internal Standards: this compound itself has been used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the in-depth characterization of other complex glycans, such as human milk oligosaccharides. acs.org

Activity-Based Probes (ABPs): Cyclophellitol (B163102) aziridines configured as β-L-arabinofuranose have been synthesized and equipped with various reporters. acs.org These ABPs are mechanism-based inhibitors that covalently bind to the active site of retaining β-L-arabinofuranosidases, allowing for the profiling of enzyme activity in complex biological samples. acs.org

Analogue TypeExampleSynthetic StrategyApplication
Internal StandardThis compoundTypically isolated from natural sources or produced by hydrolysis. acs.orgQuantitative analysis of other glycans by LC-MS. acs.org
Fluorescent ProbeFluorescently labeled arabinohexaoseChemical synthesis followed by coupling to a fluorescent tag. dtu.dkCharacterizing the binding of proteins or antibodies to specific glycan epitopes. dtu.dkscience.gov
Activity-Based Probe (ABP)β-L-arabinofuranose-configured cyclophellitol aziridinesMulti-step chemical synthesis of the core inhibitor followed by attachment of reporter tags. acs.orgCovalent labeling and activity profiling of β-L-arabinofuranosidases. acs.org

Advanced Analytical and Structural Characterization of Arabinopentaose

High-Resolution Chromatographic and Mass Spectrometric Techniques

The combination of high-resolution chromatography with mass spectrometry offers a powerful platform for the separation and detailed structural analysis of complex carbohydrates like arabinopentaose. These hyphenated techniques are crucial for resolving isomers and elucidating intricate structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Structural Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound and other arabino-oligosaccharides. researchgate.net Porous graphitized carbon (PGC) liquid chromatography is particularly effective, enabling the separation of both linear and branched arabino-oligosaccharides. researchgate.netnih.gov This high-resolution separation is often coupled with mass spectrometric detection for unambiguous identification. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive and precise method for the qualitative and quantitative analysis of oligosaccharides. researchgate.net When combined with tandem mass spectrometry (MS/MS), it provides extensive structural information. The fragmentation patterns generated during MS/MS analysis help to determine the sequence of monosaccharides and the positions of glycosidic linkages. helsinki.firsc.org For instance, negative ion mode ESI-MS/MS has been shown to be particularly informative for linkage analysis of arabinoxylan-derived oligosaccharides. helsinki.fi Hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS is another powerful approach for the rapid separation and identification of arabinoxylan-oligosaccharide isomers in complex mixtures. helsinki.firsc.org

A typical workflow for LC-MS analysis of oligosaccharides involves:

Sample Preparation : This may include enzymatic digestion of larger polysaccharides to release oligosaccharides like this compound. chalmers.se

Chromatographic Separation : Utilizing columns like PGC or HILIC to separate isomeric forms. helsinki.fiescholarship.org

Mass Spectrometric Detection : ESI is commonly used for ionization, followed by detection with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. escholarship.org

Tandem MS (MS/MS) : Selected precursor ions are fragmented to generate product ion spectra, which are then interpreted to deduce structural features. helsinki.fi

Table 1: LC-MS Parameters for Arabino-oligosaccharide Analysis
ParameterDescriptionReference
Chromatography Porous Graphitized Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net, helsinki.fi
Ionization Electrospray Ionization (ESI), often in negative ion mode for linkage analysis helsinki.fi
Mass Analyzer Quadrupole Time-of-Flight (QTOF), Ion Trap (IT), Orbitrap escholarship.org, helsinki.fi
Fragmentation Collision-Induced Dissociation (CID) for MS/MS researchgate.net

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is invaluable for resolving isomeric and isobaric species that cannot be differentiated by MS alone. nih.govmsstate.eduazom.com This is particularly relevant for the analysis of complex carbohydrates like this compound, which can exist in numerous isomeric forms with subtle structural differences. nih.govunc.edu

The principle of IMS separation relies on the different drift times of ions through a gas-filled tube under the influence of an electric field. frontiersin.org An ion's drift time is proportional to its rotationally averaged collision cross-section (CCS), a physical property related to its three-dimensional structure. nih.gov Therefore, isomers with different shapes will have different CCS values and can be separated. mdpi.com

Recent advancements in IMS-MS have demonstrated its potential for differentiating oligosaccharide isomers. nih.govrsc.org For example, traveling-wave ion mobility spectrometry (TWIMS) has been evaluated for its ability to differentiate isomeric arabinoxylan-oligosaccharides. helsinki.fi The technique has shown promise in separating isomers based on anomeric configurations, linkage positions, and monomer components. nih.gov The use of different adduct ions, such as those formed with silver, can further enhance the separation of steroid isomers, a principle that may be applicable to oligosaccharides. diva-portal.org High-resolution ion mobility instrumentation, such as Structures for Lossless Ion Manipulation (SLIM), allows for extended analysis times, potentially improving the resolution of closely related isomers. fit.edu

Table 2: Application of IMS-MS in Isomer Separation
FeatureDescriptionReference
Separation Principle Based on ion size, shape, and charge (Collision Cross-Section) nih.gov
Instrumentation Traveling-Wave IMS (TWIMS), Cyclic IMS (cIMS), Differential IMS (DIMS) helsinki.fi, diva-portal.org, unc.edu
Key Advantage Resolves isomers (structural, linkage, anomeric) and isobars nih.gov, nih.gov
Application to Oligosaccharides Differentiation of arabinoxylan-oligosaccharide isomers helsinki.fi

Application of this compound as an Internal Standard in Glycomic Profiling

In quantitative glycomics, internal standards are essential for correcting variations during sample preparation and instrumental analysis, thereby ensuring accurate quantification. nih.gov Isotopically labeled glycan standards are often used for this purpose. nih.govaspariaglycomics.com However, well-characterized, non-labeled oligosaccharides can also serve as effective internal standards in specific applications.

This compound has been utilized as an internal standard in the targeted LC-ESI-MS² analysis of human milk oligosaccharides (HMOs). researchgate.netnih.gov In these studies, a known amount of this compound is added to the sample at the beginning of the preparation process. nih.gov By monitoring the signal of the this compound standard alongside the target analytes, researchers can normalize the data, which reduces technical variation in retention time and peak area. nih.gov This approach improves the accuracy and reproducibility of semi-quantitative analysis. nih.gov The use of a dextran (B179266) ladder as an internal standard in PGC-based glycomics has also been established to create system-independent retention values, a concept that could be extended with standards like this compound. nih.gov

Advanced Spectroscopic Methods for Oligosaccharide Elucidation

While mass spectrometry provides invaluable information on mass and fragmentation, spectroscopic techniques, particularly Nuclear Magnetic Resonance and Vibrational Spectroscopy, are indispensable for a complete and unambiguous structural determination of oligosaccharides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of oligosaccharides in solution. nih.govresearchgate.netaocs.org It provides detailed information on the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the molecule. nih.govresearchgate.net

A complete structural analysis of this compound using NMR typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments:

1D ¹H NMR: The anomeric proton region (typically δ 4.5-5.5 ppm) provides information on the number of sugar residues and their anomeric configurations. researchgate.net

2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments are used to assign all the proton signals within each individual monosaccharide residue by identifying spin-spin couplings. nih.gov

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum. nih.govresearchgate.net

2D Heteronuclear Multiple Bond Correlation (HMBC): The key experiment for determining the sequence and linkage positions. It detects correlations between protons and carbons that are two or three bonds away, crucially showing a correlation between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the glycosidic bond. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons, which is essential for determining the conformation and three-dimensional structure of the oligosaccharide. nih.gov

While NMR is a powerful tool, it is less sensitive than mass spectrometry and typically requires larger sample quantities. nih.gov However, advances in high-field NMR (500 MHz and above) and the use of sensitive cryoprobes have significantly increased sensitivity, allowing for the analysis of microgram quantities of glycans. nih.gov Computational modeling is also increasingly used alongside NMR data to refine conformational analysis. torvergata.itfrontiersin.org

Table 3: Key NMR Experiments for this compound Structural Analysis
NMR ExperimentInformation ObtainedReference
¹H NMR Anomeric configuration, number of residues researchgate.net
COSY/TOCSY Assignment of protons within each residue nih.gov
HSQC Correlation of ¹H and ¹³C signals nih.gov, researchgate.net
HMBC Glycosidic linkage positions and sequence nih.gov
NOESY Conformational analysis, 3D structure nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Structural Insights

The FTIR spectrum of an oligosaccharide displays characteristic absorption bands corresponding to the vibrations of specific functional groups. researchgate.net Key spectral regions for carbohydrate analysis include:

O-H Stretching: A broad band typically in the 3600-3200 cm⁻¹ region, characteristic of the numerous hydroxyl groups. researchgate.net

C-H Stretching: Bands around 2900 cm⁻¹.

Carbonyl (C=O) Stretching: A strong band around 1735 cm⁻¹ if carboxyl groups are present (e.g., in uronic acids, which are not a primary component of pure this compound). researchgate.net

"Fingerprint" Region (approx. 1200-800 cm⁻¹): This region is rich in complex vibrational modes, including C-O stretching and C-C stretching, and is highly specific to the individual oligosaccharide. nih.gov Differences in the glycosidic linkages (e.g., α vs. β, 1→3 vs. 1→5) can lead to subtle but discernible changes in this region, allowing for differentiation between isomers. nih.gov

FTIR is a rapid and non-destructive technique that requires minimal sample preparation. edinst.comnih.gov While it may not provide the atom-level detail of NMR for linkage determination, it is highly effective for qualitative analysis, confirming the presence of characteristic carbohydrate functional groups, and for comparative studies to differentiate between different oligosaccharide structures. researchgate.netnih.gov Cryogenic IR spectroscopy has shown promise in obtaining well-resolved spectra for oligosaccharides up to pentasaccharides, providing diagnostic features for monosaccharide composition and sulfation patterns. d-nb.info

Table 4: Characteristic FTIR Absorption Regions for Oligosaccharides
Wavenumber Range (cm⁻¹)Vibrational ModeSignificance for this compoundReference
3600 - 3200O-H StretchingConfirms presence of hydroxyl groups researchgate.net
~2900C-H StretchingIndicates aliphatic C-H bonds
1200 - 800"Fingerprint" Region (C-O, C-C stretching, etc.)Highly specific, sensitive to linkage and anomeric differences nih.gov

Oligosaccharide Microarray Technology for High-Throughput Functional Analysis

Oligosaccharide microarray technology has emerged as a powerful platform for the high-throughput analysis of carbohydrate-protein interactions, enabling the simultaneous screening of hundreds of molecular recognition events with minimal sample consumption. nih.gov This approach is particularly valuable in plant glyco-biology for characterizing the function of complex cell wall components like this compound. researchgate.net By immobilizing defined oligosaccharide structures onto a solid support, these arrays serve as tools for discovering and characterizing the binding specificity of antibodies, enzymes, and other carbohydrate-binding proteins (CBPs). nih.govyork.ac.uk

Fabrication and Printing of this compound-Containing Glycan Arrays

The production of high-quality glycan arrays featuring this compound involves a multi-step process, beginning with the generation of a suitable probe. Defined oligosaccharides like (1→5)-α-L-arabinopentaose, which can be obtained through chemical synthesis or by the controlled hydrolysis of polysaccharides like sugar beet arabinan (B1173331), are typically too small for efficient direct immobilization onto microarray surfaces. researchgate.netnih.govscispace.com To overcome this, they are covalently coupled to a carrier protein, commonly bovine serum albumin (BSA), to form neoglycoproteins. researchgate.net This conjugation creates a larger, more versatile molecule that can be reliably printed and immobilized. nih.gov

The printing of these neoglycoprotein-arabinopentaose conjugates can be performed on a variety of substrates, including nitrocellulose-coated glass slides and various chemically modified glass surfaces. researchgate.net Two primary printing technologies are employed:

Non-contact Piezoelectric Printing: This method uses devices like the Arrayjet microarrayer to dispense picoliter-volume droplets of the sample onto the substrate without physical contact. nih.gov It offers high speed, precision, and reproducibility, avoiding the pin wear associated with contact printers. nih.gov

Contact Printing: This technique utilizes solid or split pins to transfer the sample from a source plate to the array surface through direct contact. researchgate.net

The neoglycoprotein samples are dissolved in a specialized printing buffer, a representative composition of which includes 55.2% glycerol, 44% water, and 0.8% Triton X-100, to ensure stable and consistent spot morphology. nih.gov Following printing, the slides are processed to ensure the covalent attachment or stable adsorption of the probes and are blocked to prevent non-specific binding in subsequent assays. nih.gov

Table 1: Parameters for Printing this compound Neoglycoprotein Microarrays

ParameterDescriptionExample Value/TypeSource
Oligosaccharide ProbeThe specific carbohydrate structure used for the array.(1→5)-α-L-arabinopentaose researchgate.netnih.gov
Conjugation PartnerCarrier protein to facilitate immobilization.Bovine Serum Albumin (BSA) researchgate.net
Printing TechnologyMethod of depositing the probe onto the substrate.Non-contact (Piezoelectric) or Contact (Pin-based) researchgate.netnih.gov
Substrate SurfaceThe solid support material for the array.Nitrocellulose-coated glass slides, modified glass researchgate.net
Printing BufferSolution used to dissolve the neoglycoprotein for printing.55.2% glycerol, 44% water, 0.8% Triton X-100 nih.gov
Concentration RangeSerial dilutions of the probe to assess binding sensitivity.7.6 ng/ml to 2 mg/ml researchgate.net

Screening of Carbohydrate-Binding Proteins and Enzymes

Once fabricated, this compound-containing microarrays are versatile tools for the high-throughput screening and characterization of the binding specificities of various proteins. nih.gov The utility of these arrays has been demonstrated in probing interactions with monoclonal antibodies (mAbs), which are critical reagents in cell wall biology research. researchgate.net

A prominent example is the use of the anti-arabinan monoclonal antibody LM6. researchgate.net In a typical screening experiment, the microarray is incubated with a dilute solution of the antibody. nih.gov After an incubation period, the array is washed to remove any unbound antibody. The bound antibodies are then detected, commonly using a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., an anti-rat or anti-mouse secondary antibody). nih.gov The array is scanned using a fluorescence scanner, and the signal intensity of each spot is quantified.

The results from such screenings demonstrate that BSA-conjugated (1→5)-α-L-arabinopentaose is effectively presented for recognition on the array surface. researchgate.net The signal intensity correlates with the concentration of the printed this compound, confirming the specificity of the interaction and allowing for the determination of detection limits. researchgate.netresearchgate.net This high-throughput capability allows for the rapid characterization of not only antibodies but also other carbohydrate-binding modules and carbohydrate-active enzymes, providing crucial insights into their function and substrate specificity. nih.govresearchgate.net

Development and Validation of Quantitative Analytical Methodologies for this compound in Complex Mixtures

The accurate quantification of this compound in complex mixtures, such as plant biomass hydrolysates or food products, is essential for process optimization in biofuel production and for nutritional analysis. biorxiv.orgcelignis.com Developing a robust and reliable analytical method requires a systematic process of method development followed by rigorous validation to ensure the results are accurate and reproducible. celignis.com Liquid chromatography combined with mass spectrometry (LC-MS) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are powerful techniques for this purpose. chromatographyonline.com

The development process begins with selecting the appropriate analytical technique based on the required sensitivity, selectivity, and the nature of the sample matrix. tec.mx For oligosaccharides, LC-MS/MS offers high sensitivity and specificity, making it ideal for complex biological samples. nih.govresearchgate.net

Method Development Key Stages:

Sample Preparation: The goal is to extract this compound from the sample matrix while removing interfering substances like proteins, lipids, and other polysaccharides. researchgate.netbiorxiv.org This may involve solvent extraction, solid-phase extraction (SPE), or protein precipitation. For biomass hydrolysates, a simple dilution and filtration may suffice. frontiersin.org

Chromatographic Separation: A liquid chromatography method is developed to separate this compound from other structurally similar oligosaccharides. For LC-MS, a hydrophilic interaction liquid chromatography (HILIC) column is often employed, using a mobile phase gradient of a weak buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. researchgate.netchromatographyonline.com

Detection and Quantification: In an LC-MS/MS system, detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated by collision-induced dissociation, providing very high selectivity and sensitivity.

Method Validation:

Once the method is developed, it must be validated according to established guidelines (e.g., ICH) to prove its suitability for the intended purpose. The validation process assesses several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components expected to be present in the sample matrix.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and performing a linear regression analysis.

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples spiked with a known amount of pure this compound standard and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Method for this compound

Validation ParameterAcceptance CriteriaTypical ResultSource
Linearity (R²)> 0.99> 0.998 nih.gov
RangeDefines upper and lower concentration limits0.01 - 20 µg/mL nih.govnih.gov
Accuracy (% Recovery)80 - 120%86 - 104% nih.gov
Precision (RSD)< 15%< 9% nih.gov
Limit of Detection (LOD)Signal-to-Noise > 3~0.002 µg/mL nih.govresearchgate.net
Limit of Quantitation (LOQ)Signal-to-Noise > 10~0.006 µg/mL nih.govresearchgate.net
RobustnessRSD of results < 15% after minor changes< 6.5% researchgate.netresearchgate.net

Computational Studies and Conformational Analysis of Arabinopentaose

Theoretical Approaches to Conformational Space Exploration

The exploration of the vast conformational space available to a flexible oligosaccharide like arabinopentaose requires sophisticated computational strategies. These approaches aim to identify energetically favorable structures and understand the transitions between them. The primary methods employed are molecular mechanics (MM), molecular dynamics (MD), and quantum chemical calculations.

Molecular mechanics (MM) represents a molecule as a collection of atoms connected by bonds, describing the potential energy of a system as a function of its atomic coordinates using a classical mechanical model known as a force field. maynoothuniversity.ienih.gov These force fields are sets of parameters and equations that calculate the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For carbohydrates, several specialized force fields have been developed to accurately model their unique stereoelectronic properties, such as the anomeric effect. nih.gov

Molecular dynamics (MD) simulations use these force fields to calculate the forces on each atom and then integrate Newton's laws of motion over short time steps, typically on the order of femtoseconds. mdpi.com This process generates a trajectory that describes the positions and velocities of all atoms over time, effectively simulating the molecule's dynamic behavior in a given environment, such as in a vacuum or solvated in water. maynoothuniversity.iemdpi.com For a molecule like this compound, MD simulations can reveal preferred conformations, the flexibility of glycosidic linkages, and intramolecular hydrogen bonding patterns. mdpi.com

Modeling carbohydrates is particularly challenging due to their high flexibility and the large number of possible structures. springernature.com The choice of a well-parameterized force field is therefore critical for obtaining meaningful results. maynoothuniversity.ienih.gov

Table 1: Common Molecular Mechanics Force Fields for Carbohydrate Simulations This table is interactive. You can sort and filter the data.

Force FieldKey FeaturesPrimary Reference(s)
GLYCAM06Specifically designed for carbohydrates and compatible with the AMBER force field family. It is one of the most widely used for glycoproteins and glycolipids.Kirschner, K. N., et al. (2008). J. Comput. Chem. ambermd.org
CHARMM36A comprehensive biomolecular force field that includes robust parameters for a wide range of carbohydrates, including pyranose and furanose forms. It is part of the broader CHARMM family.Guvench, O., et al. (2008). J. Comput. Chem. maynoothuniversity.ie
GROMOS 56A(CARBO)Developed for the GROMOS simulation package, this force field includes parameters specifically refined for carbohydrates to improve the description of ring conformations and inter-residue linkages.Hansen, H. S., & Hünenberger, P. H. (2010). J. Comput. Chem.
OPLS-AAAn all-atom force field that has been extended to include parameters for carbohydrates, often used for studying protein-carbohydrate interactions in conjunction with protein parameters.Damm, W., et al. (1997). J. Comput. Chem. maynoothuniversity.ie

While MM/MD methods are efficient for exploring large systems over long timescales, they rely on pre-parameterized functions. Quantum chemical (QC) methods, in contrast, solve approximations to the Schrödinger equation to describe the electronic structure of a molecule from first principles. acs.org These methods are computationally more expensive but provide a higher level of accuracy for energies and electronic properties.

Density Functional Theory (DFT) is a popular QC method that calculates the electronic energy based on the molecule's electron density. acs.orgnih.gov For oligosaccharides, DFT is invaluable for:

Calculating Energetic Landscapes: By systematically rotating the torsion angles (φ, ψ) of a glycosidic linkage and calculating the energy at each point, DFT can generate a detailed potential energy surface. This map reveals the locations of energy minima (stable conformers) and the energy barriers between them. nih.gov

Parameterizing Force Fields: High-accuracy energy profiles from DFT are often used as reference data to develop and refine the parameters within MM force fields, ensuring the classical models accurately reproduce quantum mechanical behavior. nih.gov

Validating Experimental Data: DFT can be used to calculate NMR parameters, such as J-coupling constants, which can then be compared with experimental values to validate the predicted conformational models. nih.govnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Analysis of Glycosidic Linkage Conformations and Rotational Barriers

Φ (phi): O5'–C1'–O5–C5

Ψ (psi): C1'–O5–C5–C4

A third torsion angle, ω (omega) , describes the rotation of the exocyclic group (C5-C6), but in the furanose rings of arabinose, the equivalent flexibility is within the ring itself.

Computational methods are used to create conformational maps (Ramachandran plots) for the (Φ, Ψ) torsions, which visualize the low-energy, allowable regions. Studies on related arabinooligosaccharides and arabinans have shown that the potential energy surfaces contain several low-energy conformers. capes.gov.br This indicates that this compound does not exist as a single rigid structure in solution but rather as an equilibrium of multiple conformations. capes.gov.br The existence of these different conformers can be extrapolated to generate various helical structures for the corresponding polysaccharide, arabinan (B1173331), with both right- and left-handed chiralities. capes.gov.br

Table 2: Representative Computational Data for Oligosaccharide Linkage Analysis This table is interactive. You can sort and filter the data.

ParameterComputational MethodPurposeTypical Application for this compound
Φ/Ψ Torsion AnglesMM, MD, DFTDefine the orientation between adjacent arabinose units.Generate Ramachandran-like plots to identify stable conformers.
Potential Energy SurfaceDFT, MMMap the energy landscape as a function of Φ and Ψ rotation.Determine the relative energies of conformers and the barriers for interconversion.
Rotational BarriersDFTCalculate the energy required to rotate around the glycosidic bond from one conformer to another.Understand the kinetic stability and dynamic flexibility of the linkage.
NMR J-CouplingsDFTCalculate theoretical J-coupling values for comparison with experimental data.Validate the accuracy of the computed conformational ensemble. nih.gov

Computational Frameworks for Generating Oligosaccharide Conformational Ensembles

To accurately represent the behavior of a flexible molecule like this compound in solution, it is necessary to describe it as a conformational ensemble—a collection of structures that the molecule populates, each with a corresponding statistical weight or probability. capes.gov.br

Standard MD simulations can generate such ensembles, but fully sampling the vast conformational space can be computationally prohibitive. To address this, several advanced computational frameworks are employed:

Enhanced Sampling MD: Techniques like Metadynamics and Replica Exchange Molecular Dynamics (REMD) accelerate the exploration of the conformational space by overcoming high energy barriers, ensuring a more comprehensive sampling of possible structures.

Genetic Algorithms: Some software, such as GLYGAL, uses a genetic algorithm specifically tailored for carbohydrates to efficiently search for low-energy conformations. gu.se This approach mimics natural evolution to "evolve" a population of candidate structures towards an optimal, low-energy state. gu.se

Integration with Experimental Data: The most robust frameworks combine computational modeling with experimental data. For example, NMR-derived constraints, such as Nuclear Overhauser Effects (NOEs) or J-coupling constants, can be used to guide or refine the computational models, ensuring the resulting ensemble is consistent with experimental observations in solution. nih.govcapes.gov.br

Structure-Function Relationships Derived from Computational Modeling and Experimental Data

The ultimate goal of conformational analysis is to understand how a molecule's structure dictates its function. nih.govnih.gov Computational modeling, when integrated with experimental results, provides powerful insights into these structure-function relationships for this compound and related oligosaccharides.

Enzyme-Substrate Interactions: The specific three-dimensional shape and flexibility of this compound are critical for its recognition and binding by enzymes like arabinanases. Computational docking and MD simulations can model how the oligosaccharide fits into an enzyme's active site. biorxiv.org These models, combined with structural data from X-ray crystallography, reveal the key interactions (e.g., hydrogen bonds, van der Waals contacts) that determine substrate specificity and catalytic mechanism. nih.gov For instance, studies on arabino-oligosaccharide binding proteins have used quantum chemical calculations to elucidate the details of substrate interactions. nih.gov

Physical Properties of Biopolymers: The conformational preferences of arabinooligosaccharide chains directly influence the macroscopic properties of the polysaccharides they form, such as arabinans in plant cell walls. Computational modeling has been used to show how modulating arabinan structure affects the mechanical properties of the cell wall, such as its stiffness and flexibility. nih.gov This relationship is crucial for processes like the opening and closing of stomata in plants. nih.gov

Prebiotic Activity and Gut Microbiota: The ability of gut bacteria to utilize dietary fibers depends on their ability to recognize and break down specific structures. The conformational and structural features of arabinooligosaccharides, as determined by computational analysis, influence their fermentation by beneficial microbes like Bifidobacterium. nih.govdiva-portal.org Understanding this relationship can aid in the design of novel prebiotics and functional foods. nih.govdiva-portal.org

By bridging the gap between atomic-level detail and macroscopic function, computational studies provide an indispensable framework for understanding the complex role of this compound in biological systems.

Microbial Metabolism of Arabinopentaose and Arabinans

Pathways of Arabinopentaose Utilization by Microorganisms as a Carbon Source

Microorganisms have evolved sophisticated enzymatic systems to deconstruct and utilize arabinans and their constituent oligosaccharides, such as this compound, as a source of carbon and energy. The complete breakdown of these complex polysaccharides typically involves the synergistic action of several types of enzymes.

Aerobic fungi, including species of Trichoderma and Aspergillus, are known to secrete a wide array of extracellular enzymes, such as cellulases and hemicellulases. asm.org These enzymes work together to break down complex plant polymers into simpler mono- and disaccharides that can be readily assimilated by the fungi and other surrounding microorganisms. asm.org

In contrast, many aerobic bacteria, like Bacillus and Cellvibrio species, employ a different strategy. They secrete a more limited set of endo-acting enzymes that initially break down the polysaccharide backbone into larger oligosaccharides. asm.org These oligosaccharides are then transported into the cell for further degradation by intracellular or cell-associated enzymes. asm.org

A well-studied example of this is the thermophilic bacterium Geobacillus stearothermophilus. This organism possesses an extensive system for utilizing hemicelluloses, including arabinan (B1173331). asm.org It secretes a limited number of extracellular enzymes to partially hydrolyze arabinan into large decorated oligosaccharides. asm.org These oligosaccharides are then taken up by specific ABC (ATP-binding cassette) transporters and fully broken down into monosaccharides by intracellular enzymes. asm.org

The initial step in the microbial catabolism of L-arabinose, the monosaccharide unit of this compound, involves its transport into the cell. Once inside, L-arabinose is typically converted into D-xylulose-5-phosphate through a series of enzymatic reactions catalyzed by L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD). researchgate.net This intermediate then enters the pentose (B10789219) phosphate (B84403) pathway, a central metabolic route for the utilization of five-carbon sugars. researchgate.net

Metabolomic and Proteomic Approaches to Elucidate Microbial Degradation Strategies

Modern "omics" technologies, particularly metabolomics and proteomics, have become invaluable tools for unraveling the intricate details of microbial polysaccharide degradation. These approaches allow for a comprehensive analysis of the metabolites produced and the proteins expressed by microorganisms when grown on specific substrates like arabinan.

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By analyzing the metabolic footprint of a microorganism growing on arabinan, researchers can identify the specific breakdown products and metabolic intermediates, providing a snapshot of the active biochemical pathways. For instance, untargeted metabolomics analysis can reveal the dynamic changes in various metabolites during different stages of microbial growth and polysaccharide degradation. mdpi.com

Proteomics, the large-scale study of proteins, complements metabolomics by identifying the specific enzymes and other proteins involved in the degradation process. By comparing the proteome of a microorganism grown in the presence and absence of arabinan, scientists can identify the enzymes that are specifically induced for the breakdown of this polysaccharide. For example, a high-throughput LC-MS/MS approach can be used to analyze the secretome (the collection of secreted proteins) of a fungus like Botrytis cinerea when grown on plant-derived substrates. acs.org This can lead to the identification of key enzymes such as transport proteins, carbohydrate-metabolizing enzymes, and peptidases that are crucial for plant infection and colonization. acs.org

The integration of metabolomic and proteomic data provides a powerful, systems-level understanding of microbial degradation strategies. nih.gov By correlating changes in protein expression with alterations in metabolite levels, researchers can reconstruct detailed metabolic networks and identify key regulatory hubs. oup.com This integrated approach has been successfully used to study complex biological processes, including the response of organisms to environmental stress and the intricate interactions within microbial communities. technologynetworks.comarvojournals.org

Genetic Engineering of Microbes for Enhanced this compound Catabolism

One key strategy involves the overexpression of genes encoding critical enzymes in the arabinan degradation pathway. By placing these genes under the control of strong promoters, it is possible to significantly increase the levels of these enzymes, leading to faster and more complete breakdown of the polysaccharide. For instance, CRISPR-based metabolic engineering has revolutionized the ability to make targeted gene modifications to optimize metabolic flux and enhance the yield of desired products. mdpi.com

Another approach is to introduce heterologous genes from organisms that are highly efficient at arabinan degradation into industrially relevant microbial hosts. For example, the yeast Saccharomyces cerevisiae, a workhorse in industrial fermentation, naturally lacks the ability to utilize L-arabinose. researchgate.net By introducing the genes for L-arabinose transporters and the necessary catabolic enzymes from bacteria or fungi, S. cerevisiae can be engineered to ferment this pentose sugar into valuable products like ethanol. asm.org

Furthermore, genetic engineering can be used to modify the regulatory circuits that control the expression of arabinan-degrading enzymes. By removing repressive elements or enhancing activating signals, the catabolic machinery can be fine-tuned for optimal performance under specific industrial conditions. This includes engineering microorganisms to simultaneously utilize multiple types of sugars, which is often a challenge due to catabolite repression, a mechanism where the presence of a preferred sugar (like glucose) prevents the utilization of other sugars. nih.gov

Role of Microbial Communities in Plant Polysaccharide Depolymerization

In natural environments, the breakdown of complex plant polysaccharides like arabinans is rarely the work of a single microbial species. Instead, it is a collaborative effort involving diverse microbial communities where different members contribute specialized enzymatic capabilities. pnas.org This division of labor allows for a more efficient and complete degradation of the complex plant biomass. nih.gov

The initial breakdown of large polysaccharides is often carried out by primary degraders, which secrete a battery of extracellular enzymes to release smaller oligosaccharides. asm.org These smaller molecules can then be utilized by other members of the community that may not have the enzymatic machinery to attack the intact polysaccharide but are proficient at metabolizing the breakdown products. oup.com This cross-feeding, or syntrophy, is a common feature of microbial communities involved in polysaccharide degradation. oup.com

For example, in the honey bee gut, different bacterial species have distinct roles in digesting the complex polysaccharides found in pollen. pnas.org Some species, like Bifidobacterium and Gilliamella, are specialized in breaking down complex carbohydrates, while others may rely on the sugars and other metabolites released by these primary degraders. pnas.org

The composition and function of these microbial communities are shaped by the availability of different polysaccharides in their environment. nih.gov The presence of specific polysaccharides can enrich for microorganisms that possess the corresponding degradation pathways, leading to a dynamic and adaptable community structure. Understanding these complex interactions is crucial for harnessing the full potential of microbial communities for applications such as biofuel production from lignocellulosic biomass and improving gut health through the modulation of the gut microbiota. pnas.orgresearchgate.net

Future Research Directions and Emerging Paradigms in Arabinopentaose Research

Discovery and Characterization of Novel Enzymes Involved in Arabinopentaose Biosynthesis and Degradation

The biosynthesis and degradation of this compound are complex processes mediated by a suite of specific enzymes. A deeper understanding of these enzymatic pathways is crucial for manipulating this compound content and structure in plants.

Biosynthesis:

The synthesis of L-arabinose, the building block of this compound, involves enzymes such as UDP-L-arabinopyranose mutase (UAM/RGP) and UDP-xylose 4-epimerase (UXE). nih.gov The UAM/RGP enzyme, found in the cytosol, catalyzes the interconversion between UDP-L-arabinopyranose (UDP-L-Arap) and UDP-L-arabinofuranose (UDP-L-Araf). nih.gov The UXE, MUR4, is located in the Golgi apparatus and is also involved in UDP-L-Arap synthesis. nih.gov

Future research will likely focus on identifying and characterizing the specific glycosyltransferases responsible for assembling the this compound chain. These enzymes facilitate the addition of L-arabinose units to a growing oligosaccharide chain. smolecule.com Uncovering the full complement of these enzymes and their regulatory mechanisms will be a key area of investigation.

Degradation:

The breakdown of this compound is carried out by glycoside hydrolases (GHs). nih.gov Specifically, α-L-arabinofuranosidases from GH family 3 and GH family 51 are known to hydrolyze the α-L-arabinofuranosyl residues in plant cell walls. nih.gov Many of these enzymes are bifunctional, also exhibiting β-xylosidase activity. nih.gov

In the fungus Hypocrea jecorina (Trichoderma reesei), the aldose reductase XYL1 and L-arabinitol dehydrogenase LAD1 are essential for growth on arabinan (B1173331) and its degradation product, L-arabinose. nih.gov This fungus possesses four genes encoding enzymes with α-L-arabinofuranosidase activity: abf1, abf2, abf3, and the β-xylosidase-encoding gene bxl1. nih.gov

The thermophilic soil bacterium Geobacillus stearothermophilus has a dedicated gene cluster for arabinan utilization. asm.org It secretes extracellular enzymes like arabinanase to break down the polysaccharide into smaller oligosaccharides, which are then transported into the cell for further degradation by intracellular enzymes. asm.org

Future research will aim to discover and characterize more of these degradative enzymes from a wider range of organisms. Understanding their structure, function, and substrate specificity will be critical for applications in biofuel production and other biotechnological processes. For instance, the crystal structure of an intracellular 1,5-alpha-L-arabinanase from Geobacillus stearothermophilus in complex with this compound has already provided valuable insights. ebi.ac.ukjmb.or.kr

Integration of Multi-Omics Data for Comprehensive Pathway Reconstruction

A holistic understanding of this compound metabolism requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comelucidata.io This multi-omics approach can provide a comprehensive view of the genes, proteins, and metabolites involved in this compound biosynthesis and degradation, as well as their regulation.

For example, a multi-omics study on the effects of arabinoxylan-oligosaccharides (AXOS) in humans integrated shotgun DNA sequencing of the microbiome with metabolomics of fecal, urine, and plasma samples, and lipid profiling. nih.gov This approach revealed that AXOS consumption influences the gut microbiome and host metabolism, impacting glucose homeostasis. nih.gov

Computational tools and pipelines are essential for integrating and analyzing large multi-omics datasets. nih.gov Platforms like Mergeomics and mixOmics can be used to identify molecular pathways, gene networks, and key regulators from diverse datasets. mdpi.comnih.gov These tools can help to reconstruct the complete metabolic pathways of this compound and identify potential targets for genetic engineering.

Future research will increasingly rely on these integrative approaches to unravel the complex regulatory networks governing this compound metabolism and its interaction with other cellular processes.

Development of Advanced Bioanalytical Tools for Glycan Characterization

The detailed structural analysis of complex carbohydrates like this compound requires sophisticated bioanalytical techniques. Current methods provide valuable information, but there is always a need for more sensitive, high-throughput, and comprehensive tools.

Current Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific platform for quantifying analytes at low concentrations. wuxiapptec.com It is a common tool for small molecule analysis and can also be used for larger molecules like oligosaccharides. wuxiapptec.com

Meso Scale Discovery (MSD): An electrochemiluminescence-based assay for quantifying proteins and biomarkers with high sensitivity. wuxiapptec.com

Luminex: A popular platform for multiplex bioassays, useful for profiling cytokines and immune responses. wuxiapptec.com

Fluorescence-Activated Cell Sorting (FACS): A flow cytometry-based technique for identifying and characterizing individual cells. wuxiapptec.com

Raman Spectroscopy, Fluorescence Spectroscopy, Dynamic Light Scattering (DLS), and Surface Plasmon Resonance Imaging (SPRi): Optical methods for characterizing molecules from cells to small molecules. horiba.com

Carbohydrate Microarrays: These are powerful tools for high-throughput analysis of molecular interactions, though they are less established than nucleotide microarrays due to the lack of suitable glycans for array population.

Future Developments:

The development of more advanced bioanalytical tools will be crucial for advancing our understanding of this compound. This includes improving the resolution and sensitivity of existing techniques and developing novel methods for in-situ analysis of glycans within the plant cell wall. High-resolution oligosaccharide microarrays are a promising area of development for plant glycobiology research.

Engineering Plant Cell Walls with Modified this compound Architectures

The ability to modify the structure and composition of plant cell walls is a key goal for improving crops for biofuel production and other applications. jbei.orgnih.gov Engineering the this compound content and structure is a promising strategy to achieve this.

By manipulating the expression of genes involved in this compound biosynthesis and degradation, it may be possible to alter the architecture of the cell wall to make it more amenable to deconstruction for biofuel production. adelaide.edu.au For example, reducing the recalcitrance of cell walls can make the conversion of plant biomass into biofuels more efficient and cost-effective. adelaide.edu.au

Genetic modification can be achieved by engineering key genes in cell wall component biosynthesis or by optimizing cell wall-modifying enzymes. mdpi.com Strategies include overexpressing sucrose (B13894) synthase, manipulating nucleotide sugar conversion pathways, or engineering polysaccharide synthases and glycosyltransferases to increase polysaccharides with favorable properties for fermentation. lifeasible.com

Future research in this area will focus on identifying the most effective genetic targets for modifying this compound architecture and assessing the impact of these modifications on plant growth, development, and stress tolerance. jbei.org It is crucial to ensure that engineered plants are robust and high-yielding in field conditions. jbei.org

Q & A

Q. What are the primary analytical methods for characterizing arabinopentaose structure and purity in oligosaccharide substrates?

this compound (DP5 α-1,5-arabino-oligosaccharide) is typically characterized using High-Performance Anion-Exchange Chromatography (HPAEC) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS²) . HPAEC separates oligosaccharides by degree of polymerization (DP), enabling identification of this compound in complex mixtures . LC-ESI-MS² provides structural confirmation through fragmentation patterns and accurate mass measurements. For normalization in quantitative studies, this compound is often used as an internal standard in LC-MS workflows, particularly in Human Milk Oligosaccharide (HMO) analysis .

Q. How is this compound utilized as an internal standard in HMO quantification, and what are its limitations?

this compound serves as an internal standard in LC-MS workflows to normalize peak areas of HMOs. Its structural similarity to neutral HMOs (e.g., LNT, LNnT) allows it to correct for technical variability during sample preparation and ionization. However, its efficacy varies depending on the HMO’s structural class. For example, sialylated or fucosylated HMOs may exhibit poorer precision when normalized against this compound due to differences in ionization efficiency. Complementary standards like α-arabinoheptaose are recommended for broader applicability .

Q. What role does this compound play in statistical validation of HMO group differences?

In comparative studies, this compound-normalized HMO data are subjected to non-parametric Kruskal-Wallis H tests and Welch’s t-tests to assess inter-group variability. These methods account for non-normal data distributions and unequal variances, respectively. For example, PCA (Principal Component Analysis) combined with this compound-normalized data can automate milk group classification, reducing reliance on manual data inspection .

Advanced Research Questions

Q. How can researchers address methodological constraints when using this compound as an internal standard in heterogeneous HMO samples?

To mitigate limitations, researchers should:

  • Use complementary internal standards (e.g., α-arabinoheptaose) for HMOs with divergent physicochemical properties.
  • Validate normalization efficiency via Levene’s test for homoscedasticity and Shapiro-Wilk tests for normality.
  • Apply mean-centering and log-transformation to normalized data to stabilize variance before multivariate analyses like PCA .

Q. What experimental design considerations are critical for minimizing variability in this compound-based quantification?

Key factors include:

  • Standardization of DP profiles : Ensure this compound substrates are free of high-molecular-weight contaminants (e.g., via HPAEC pre-purification) .
  • Batch-to-batch consistency : Use validated reference materials to control for synthetic variability.
  • Blinded analytical workflows : Eliminate bias by anonymizing sample groups during data acquisition and processing .

Q. How should researchers resolve contradictions in this compound-normalized data across lactation stages or population cohorts?

Contradictions may arise from biological variability (e.g., lactation timepoints) or analytical artifacts. Strategies include:

  • Stratified subgroup analysis : Segment data by lactation week or donor demographics.
  • Robust statistical thresholds : Apply Bonferroni correction for multiple comparisons to reduce Type I errors.
  • Cross-validation : Replicate findings using alternative normalization approaches (e.g., isotopically labeled standards) .

Q. What advanced techniques can enhance structural elucidation of this compound derivatives in plant cell wall studies?

Beyond HPAEC and LC-MS, NMR spectroscopy (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) can map glycosidic linkages and substituents. Enzymatic digestion with arabinan-specific enzymes (e.g., α-L-arabinanases) coupled with MS/MS fragmentation provides insights into branching patterns .

Methodological Best Practices

  • Data reporting : Include raw and normalized datasets in supplementary materials, with explicit documentation of this compound batch information .
  • Ethical compliance : Obtain institutional approval for human milk studies, ensuring donor consent and anonymization .
  • Research question framing : Align hypotheses with gaps in this compound applications, such as its role in microbial fermentation or immune modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.